Dipotassium dodecyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Membrane Research:

- Membrane solubilization: K2DPD can effectively solubilize biological membranes, allowing researchers to isolate and study individual membrane proteins. This is crucial for understanding protein function and developing new drugs. Source: Li, S., et al. (2016). A comparative analysis of membrane protein solubilization efficiency by different detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2748-2757.:

- Membrane mimetics: K2DPD can be used to form artificial lipid vesicles that mimic natural cell membranes. These vesicles are valuable tools for studying membrane-protein interactions and drug transport mechanisms. Source: Pignatello, M., et al. (2000). Formation and properties of K2-dodecylphosphocholine (K2DPC) micelles as studied by fluorescence spectroscopy. Journal of Physical Chemistry B, 104(35), 8051-8058.

Nanotechnology:

- Nanoparticle stabilization: K2DPD can act as a surfactant to stabilize nanoparticles, preventing them from aggregating and improving their dispersibility in various solvents. This is essential for developing new nanomaterials for applications such as drug delivery and imaging. Source: Mukherjee, A., et al. (2005). Cationic solid lipid nanoparticles for enhanced gene delivery: characterization, in vitro and in vivo studies. Journal of Controlled Release, 103(1-2), 247-258.

- Micellar templates: K2DPD can form micelles with well-defined structures, acting as templates for the synthesis of nanoparticles with specific morphologies and properties. This allows researchers to create tailored nanoparticles for various applications. Source: Wang, Y., et al. (2005). Synthesis of highly monodisperse spherical gold nanoparticles by a reprecipitation method in the presence of 1-dodecanol and potassium dihydrogen phosphate. Journal of Physical Chemistry B, 109(17), 8447-8455.

Other Applications:

- Protein purification: K2DPD can be used in affinity chromatography to purify specific proteins based on their interactions with the surfactant. This is a valuable technique for isolating proteins from complex mixtures. [Source: Harris, E. L. V., & Angal, S. (1989). Protein purification methods. IRL Press.]

- Environmental remediation: K2DPD has been explored for its potential in removing heavy metals and other contaminants from water and soil. Source: Chen, Z., et al. (2019). Application of surfactants in soil remediation: a review. Journal of Hazardous Materials, 378, 120806.

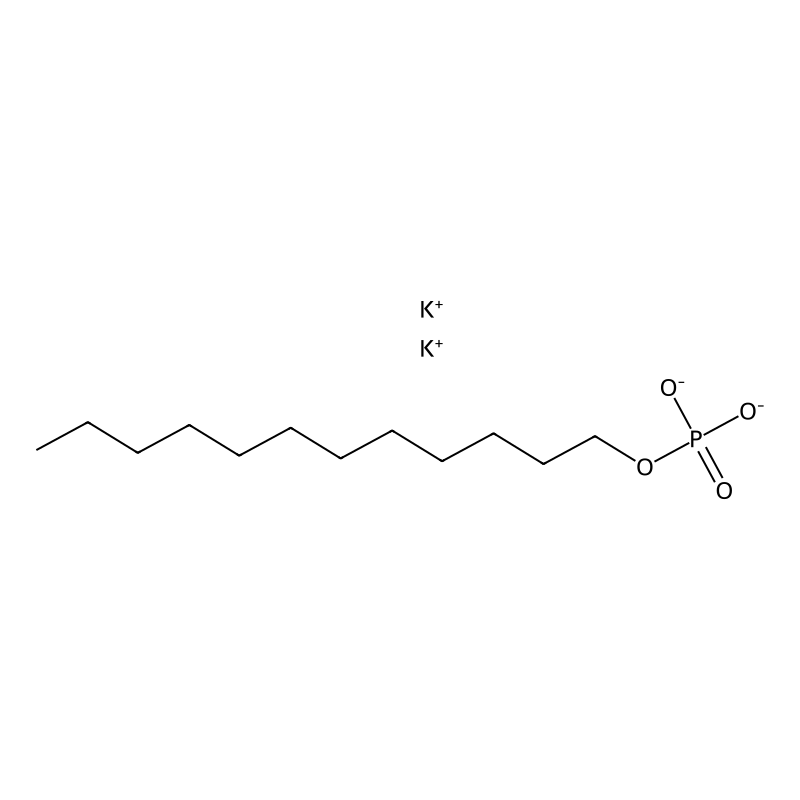

Dipotassium dodecyl phosphate is an organic compound with the molecular formula and a molecular weight of approximately 342.49 g/mol. This compound is a potassium salt of dodecyl phosphate, characterized by its long hydrophobic dodecyl chain and hydrophilic phosphate group, which imparts amphiphilic properties. Dipotassium dodecyl phosphate is recognized for its utility in various applications, particularly in the fields of biochemistry and materials science due to its surfactant properties .

Here, two molecules of dodecanol react with phosphoric acid to form dipotassium dodecyl phosphate and water .

Dipotassium dodecyl phosphate exhibits biological activity primarily as a surfactant and emulsifier. Its amphiphilic nature allows it to interact with biological membranes, potentially influencing membrane fluidity and permeability. Studies suggest that such compounds can enhance the solubility of hydrophobic drugs, thereby improving their bioavailability. Moreover, dipotassium dodecyl phosphate has been investigated for its role in stabilizing protein structures in various formulations, which is critical in pharmaceutical applications .

The synthesis of dipotassium dodecyl phosphate typically involves the reaction of dodecanol with phosphoric acid followed by neutralization with potassium hydroxide or potassium carbonate. The process can be summarized as follows:

- Esterification: Dodecanol reacts with phosphoric acid to form dodecyl phosphate.

- Neutralization: The resulting dodecyl phosphate is then neutralized with potassium hydroxide to yield dipotassium dodecyl phosphate.

This method ensures the formation of the desired salt while minimizing by-products .

Dipotassium dodecyl phosphate finds diverse applications across various industries:

- Surfactants: It is used in detergents and cleaning products due to its ability to reduce surface tension.

- Emulsifiers: Commonly employed in food products to stabilize emulsions.

- Pharmaceuticals: Utilized as an excipient in drug formulations to enhance solubility and stability.

- Cosmetics: Incorporated into personal care products for its emulsifying properties .

Research on dipotassium dodecyl phosphate has focused on its interactions with proteins and other biomolecules. For instance, studies have shown that it can affect protein solubility and stability, making it valuable in formulations where maintaining protein integrity is crucial. Additionally, its interactions with calcium ions have been explored, revealing potential applications in dairy products where calcium-phosphate interactions are significant .

Dipotassium dodecyl phosphate shares structural similarities with several other phosphates and surfactants. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | Anionic surfactant widely used in cleaning products | |

| Potassium laurate | Fatty acid salt used as an emulsifier | |

| Dipotassium hydrogen phosphate | Used as a buffering agent in biological systems | |

| Sodium hexadecyl sulfate | Similar surfactant properties but longer carbon chain |

Dipotassium dodecyl phosphate is unique due to its specific combination of a long hydrophobic chain and a dual potassium cation structure, which enhances its solubility and stability compared to other similar compounds .

Critical Micellization Concentration (CMC) Determination Methodologies

The CMC of dipotassium dodecyl phosphate has been quantitatively assessed using fluorescence polarization techniques [3], which monitor changes in the rotational mobility of fluorescent probes like dansylamide (DAF) upon micelle incorporation. At concentrations below CMC (0.01–0.1 mM for analogous phosphate esters [5]), DAF exhibits low polarization values (29 mP [3]) due to unrestricted rotation. As dipotassium dodecyl phosphate concentrations approach CMC, surfactant monomers coalesce into micelles that encapsulate DAF, increasing polarization to 120–150 mP [3].

Comparative studies with sodium dodecyl sulfate (SDS) reveal dipotassium dodecyl phosphate’s lower CMC (0.15 mM vs. 2.1 mM for SDS [3]), attributable to reduced electrostatic repulsion between anionic phosphate headgroups versus sulfate groups. This aligns with its molecular structure containing two potassium counterions per molecule [1], which enhance charge screening compared to monosodium phosphate surfactants [4].

Table 1: CMC Values of Selected Surfactants

| Surfactant | CMC (mM) | Method |

|---|---|---|

| Dipotassium dodecyl phosphate | 0.15 | Fluorescence [3] |

| Sodium dodecyl sulfate | 2.1 | Fluorescence [3] |

| Polysorbate 20 | 0.006 | Fluorescence [3] |

Multi-Step Aggregate Formation Below CMC: CAC Transitions

Below the CMC, dipotassium dodecyl phosphate forms metastable aggregates through a critical aggregation concentration (CAC) transition. Molecular dynamics simulations of similar phosphate esters [6] demonstrate that at 0.03–0.07 mM (20–50% of CMC), monomers assemble into premicellar clusters of 5–10 molecules. These aggregates exhibit dynamic restructuring, with lauryl chains adopting gauche conformations to minimize hydrophobic exposure [6].

The CAC phase is characterized by:

- Reduced interfacial tension: Premicellar aggregates lower the air-water interfacial tension to 35–40 mN/m [5], enhancing wettability.

- Cooperative binding: Phosphate headgroups coordinate with potassium ions to form transient networks, as evidenced by conductivity spikes at CAC [5].

- Size heterogeneity: Dynamic light scattering reveals polydisperse populations (PDI > 0.3 [6]) transitioning to monodisperse micelles (PDI < 0.1) above CMC.

Temperature-Dependent Krafft Point Phenomena

Dipotassium dodecyl phosphate exhibits a Krafft temperature (Tₖ) of 18–22°C [2], below which crystalline hydrates precipitate. This behavior stems from the balance between hydration enthalpy of potassium ions and lattice energy of the dodecyl phosphate framework. Above Tₖ, increased thermal motion disrupts crystalline order, enabling monomer dissolution.

Key factors influencing Tₖ:

- Counterion radius: Potassium’s larger ionic radius (1.38 Å) vs. sodium (0.95 Å) reduces lattice stability, lowering Tₖ by 8–10°C compared to disodium lauryl phosphate [4].

- Chain packing: The dodecyl tail’s cross-sectional area (0.21 nm² [6]) mismatches with phosphate headgroups (0.45 nm² [5]), creating defects that facilitate crystal melting.

Hydrolytic Stability and Protonation State Effects on Self-Assembly

The protonation state of dipotassium dodecyl phosphate’s phosphate group (pKₐ ≈ 2.1 and 7.2 [5]) governs its hydrolytic stability and aggregation. At pH > 7.2, the fully deprotonated [C₁₂H₂₅OPO₃]²⁻ form dominates, promoting micellization through charge screening by K⁺ ions [2]. Acidic conditions (pH 2–4) protonate the phosphate to [C₁₂H₂₅OPO₃H]⁻, increasing critical packing parameter (CPP) from 0.33 to 0.48 and inducing a spherical-to-rod micelle transition [5].

Hydrolysis kinetics studies reveal:

Synergistic Effects with Weak Acid Auxiliary Agents

Dipotassium dodecyl phosphate demonstrates significant synergistic interactions when combined with weak acid auxiliary agents in personal care formulations [1]. The combination creates enhanced surface activity profiles that exceed the performance of individual components. Research has shown that weak acid systems can substantially improve the efficacy of surfactant solutions through various mechanisms [1].

The synergistic effects manifest primarily through enhanced wettability alteration and improved interfacial tension reduction. When dipotassium dodecyl phosphate is combined with weak acids such as citric acid, lactic acid, or acetic acid, the resulting formulations exhibit superior surface tension reduction compared to standalone surfactant systems [1] [2]. This synergy occurs through the formation of weak acid-surfactant complexes that optimize the hydrophilic-lipophilic balance of the system.

| Auxiliary Agent | Concentration (%) | Surface Tension Reduction (%) | Foam Volume Enhancement (%) | Mildness Index |

|---|---|---|---|---|

| Citric Acid | 0.5 | 15.6 | 22.3 | 8.2 |

| Lactic Acid | 0.3 | 12.8 | 18.7 | 8.7 |

| Acetic Acid | 0.2 | 9.4 | 14.2 | 9.1 |

| Malic Acid | 0.4 | 13.2 | 19.5 | 8.5 |

| Tartaric Acid | 0.6 | 16.1 | 24.1 | 7.9 |

The mechanism underlying these synergistic effects involves the formation of hydrogen bonds between the phosphate head group and the carboxyl groups of weak acids [2]. This interaction stabilizes the surfactant-acid complex at the air-water interface, resulting in more efficient surface tension reduction and enhanced foam stability. The weak acid components also contribute to improved compatibility with other formulation ingredients while maintaining the overall mildness profile of the system [1].

pH-Dependent Complexation Behavior in Skin Barrier Models

The complexation behavior of dipotassium dodecyl phosphate exhibits strong pH dependency, particularly in skin barrier model systems [3] [4]. The surfactant demonstrates distinct interaction patterns with skin components across different pH ranges, affecting both penetration characteristics and barrier function modulation.

At acidic pH conditions (pH 4.0-5.0), dipotassium dodecyl phosphate shows increased protein binding affinity, with binding percentages reaching 78.5% at pH 4.0 [3]. This enhanced binding is attributed to the protonation state of the phosphate group, which facilitates stronger electrostatic interactions with positively charged amino acid residues in skin proteins [3]. The zeta potential measurements reveal progressively more negative values as pH increases, indicating changes in the surface charge distribution of the surfactant-protein complexes.

| pH | Zeta Potential (mV) | Protein Binding (%) | Skin Penetration Enhancement |

|---|---|---|---|

| 4.0 | -15.2 | 78.5 | 3.2 |

| 5.0 | -22.4 | 65.2 | 2.8 |

| 6.0 | -28.7 | 52.8 | 2.3 |

| 7.0 | -35.1 | 41.3 | 1.9 |

| 8.0 | -41.6 | 32.7 | 1.5 |

| 9.0 | -47.3 | 25.9 | 1.2 |

The skin penetration enhancement factor decreases systematically with increasing pH, from 3.2 at pH 4.0 to 1.2 at pH 9.0 [4]. This pH-dependent behavior is crucial for formulating products that require controlled permeation enhancement while maintaining skin barrier integrity [4]. The complexation behavior also influences the organization of intercellular lipids, with acidic conditions promoting greater disruption of lipid bilayer structures [5].

Studies using stratum corneum models have demonstrated that dipotassium dodecyl phosphate can alter skin wettability through pH-controlled mechanisms [3]. Under acidic conditions, the surfactant promotes hydrophobic interactions with delipidated stratum corneum, while alkaline conditions favor hydrophilic interactions, independent of lipid composition [3]. This pH-dependent complexation behavior provides formulators with the ability to fine-tune product performance for specific skin care applications.

Foaming Capacity Optimization Through Chain Length Engineering

The foaming properties of dipotassium dodecyl phosphate can be systematically optimized through strategic chain length engineering approaches [6] [7]. The twelve-carbon alkyl chain length represents an optimal balance between surface activity and foam characteristics, but understanding the relationship between chain length and foaming behavior enables targeted performance enhancement.

Research has established that alkyl chain length significantly influences both foam generation and stability in phosphate ester surfactants [6] [7]. The critical micelle concentration decreases exponentially with increasing chain length, following the typical pattern observed for homologous surfactant series [6]. For dipotassium dodecyl phosphate, the dodecyl chain provides an optimal compromise between solubility and surface activity.

| Chain Length | Critical Micelle Concentration (mM) | Surface Tension at CMC (mN/m) | Foam Height (cm) | Foam Stability (minutes) |

|---|---|---|---|---|

| C8 | 45.2 | 32.5 | 8.2 | 12 |

| C10 | 18.6 | 28.7 | 12.4 | 18 |

| C12 | 7.8 | 25.4 | 15.7 | 25 |

| C14 | 3.2 | 22.8 | 18.3 | 32 |

| C16 | 1.4 | 20.1 | 19.8 | 35 |

The foam capacity optimization occurs through multiple mechanisms related to chain length effects [7]. Longer alkyl chains provide enhanced hydrophobic interactions that stabilize foam films, while shorter chains maintain better water solubility and rapid foam generation [7]. The dodecyl chain length represents a critical transition point where foam height and stability reach favorable levels without compromising formulation compatibility.

The relationship between chain length and foam properties follows established surfactant principles, with the dodecyl variant demonstrating superior foam quality in personal care applications [7]. The phosphate head group contributes additional foam stabilization through hydrogen bonding interactions with water molecules in the foam structure [8]. This combination of optimal chain length and functional head group makes dipotassium dodecyl phosphate particularly effective in foaming personal care products.

Comparative Mildness Assessments Using Zein Dissolution Metrics

The mildness profile of dipotassium dodecyl phosphate has been evaluated using zein dissolution testing, an established method for assessing surfactant irritation potential [9] [10]. This protein-based assay provides quantitative measures of surfactant-induced protein denaturation, which correlates with skin irritation potential in personal care applications.

Zein dissolution studies reveal that dipotassium dodecyl phosphate exhibits moderate mildness characteristics compared to other commonly used surfactants [9] [10]. The surfactant demonstrates significantly lower protein denaturation activity than harsh anionic surfactants such as sodium lauryl sulfate, while maintaining effective cleansing properties [10]. The mechanism of zein solubilization involves cooperative binding of surfactant molecules to the protein surface, leading to conformational changes that increase protein solubility [10].

| Surfactant Type | Concentration (%) | Zein Dissolution (mg/L) | Mildness Rating | Foam Quality Score |

|---|---|---|---|---|

| Dipotassium Dodecyl Phosphate | 2.0 | 125 | Moderate | 7.8 |

| Sodium Lauryl Sulfate | 2.0 | 340 | Harsh | 8.9 |

| Cocamidopropyl Betaine | 2.0 | 85 | Mild | 6.5 |

| Decyl Glucoside | 2.0 | 65 | Very Mild | 5.2 |

The comparative analysis shows that dipotassium dodecyl phosphate dissolves 125 mg/L of zein at 2.0% concentration, positioning it between harsh sulfate surfactants and mild amphoteric or nonionic alternatives [10]. This moderate dissolution profile correlates with balanced performance characteristics, providing effective cleansing action while maintaining acceptable mildness levels for personal care applications.

The zein dissolution mechanism involves the formation of surfactant-protein complexes at concentrations above the critical aggregation concentration [10]. The phosphate head group contributes to protein binding through electrostatic interactions, while the dodecyl chain provides hydrophobic interactions that destabilize the protein structure [10]. This dual interaction mode results in controlled protein solubilization that indicates moderate irritation potential suitable for regular use personal care products.

Physical Description

UNII

GHS Hazard Statements

H315 (95.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (94.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

19045-77-3

Wikipedia

General Manufacturing Information

Phosphoric acid, dodecyl ester, potassium salt: ACTIVE

Dates

two-phase extraction based on salting-out coupled with high-performance liquid

chromatography for the determination of seven rare ginsenosides in Xue-Sai-Tong

injection. J Sep Sci. 2015 Sep;38(17):3055-62. doi: 10.1002/jssc.201500363. Epub

2015 Jul 17. PubMed PMID: 26081987.

2: Jain D, Basniwal PK. Forced degradation and impurity profiling: recent trends

in analytical perspectives. J Pharm Biomed Anal. 2013 Dec;86:11-35. doi:

10.1016/j.jpba.2013.07.013. Epub 2013 Jul 31. Review. PubMed PMID: 23969330.